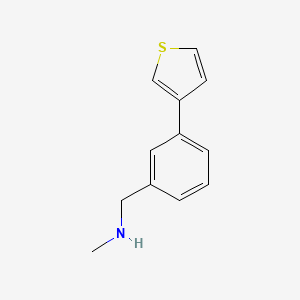

N-Methyl-N-(3-thien-3-ylbenzyl)amine

Description

Contextualization within the Class of Secondary Amines

Amines are fundamental organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. numberanalytics.com They are classified based on the number of these substitutions at the nitrogen atom. N-Methyl-N-(3-thien-3-ylbenzyl)amine is a secondary amine, distinguished by its nitrogen atom being bonded to two carbon-containing groups (a methyl group and a 3-thien-3-ylbenzyl group) and one hydrogen atom. wisdomlib.org

Secondary amines are a cornerstone of organic and medicinal chemistry. enamine.netnih.gov They serve as crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules, including a significant number of pharmaceuticals, agrochemicals, and natural products. enamine.netnih.gov The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, which are central to their reactivity. numberanalytics.com In drug discovery, modifying the groups attached to the secondary amine nitrogen is a common strategy to fine-tune a molecule's physicochemical properties, such as basicity and lipophilicity, to optimize its biological activity and pharmacokinetic profile. nih.gov

Table 1: Classification of Amines

| Amine Type | General Structure | Number of Organic Groups Attached to Nitrogen |

|---|---|---|

| Primary (1°) | R-NH₂ | One |

| Secondary (2°) | R₂-NH | Two |

| Tertiary (3°) | R₃-N | Three |

Data derived from multiple sources. numberanalytics.com

Significance of Benzylamine (B48309) and Thiophene (B33073) Moieties in Medicinal Chemistry and Organic Synthesis

The structure of this compound contains both a benzylamine and a thiophene moiety, both of which are considered "privileged" scaffolds in chemical research.

Benzylamine Moiety: The benzylamine structural unit consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org This motif is prevalent in numerous FDA-approved pharmaceuticals and is a key intermediate in their industrial production. wikipedia.orgresearchgate.net Its derivatives are found in drugs with a wide range of therapeutic applications, including lacosamide (B1674222) (an anticonvulsant), moxifloxacin (B1663623) (an antibiotic), and nebivolol (B1214574) (a beta-blocker). wikipedia.org In organic synthesis, benzylamine is a versatile reagent used, for example, in the preparation of isoquinolines. wikipedia.org The benzyl group itself can be used as a protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal by catalytic hydrogenation.

Thiophene Moiety: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is recognized as a highly important pharmacophore in medicinal chemistry, appearing in a multitude of approved drugs. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, a strategy to modify a compound's metabolic profile and biological activity. nih.gov Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. cognizancejournal.compharmaguideline.com

In organic synthesis, the thiophene ring readily undergoes electrophilic substitution reactions, often with greater reactivity than benzene. nih.govpharmaguideline.com Numerous named reactions have been developed for the synthesis of substituted thiophenes, reflecting their importance as synthetic targets.

Table 2: Selected Synthesis Methods for Thiophene Derivatives

| Synthesis Method | Description |

|---|---|

| Paal-Knorr Synthesis | Involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide. pharmaguideline.com |

| Gewald Reaction | A multi-component reaction involving the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base to form 2-aminothiophenes. nih.govpharmaguideline.com |

| Fiesselmann Synthesis | Condensation of thioglycolic acid derivatives with β-keto esters or similar compounds. |

| Volhard–Erdmann Cyclization | Cyclization of disodium (B8443419) succinate (B1194679) with phosphorus heptasulfide. nih.gov |

Data derived from multiple sources.

Overview of Research Trends and Prior Investigations on Structurally Related N-Methylbenzylamine and Thiophene Derivatives

To understand the potential research context of this compound, it is useful to review investigations into its structural relatives.

Research on N-Methylbenzylamine Derivatives: N-Methylbenzylamine, the simplest structural relative, has been the subject of various chemical and pharmacological studies. Research has explored the synthesis of its derivatives containing different substituents on the benzene ring to create novel compounds. acs.org For instance, a derivative named N-benzyl-N-methyldecan-1-amine, isolated from garlic, has been investigated for its potential anticancer effects, showing it can induce apoptosis in leukemia cells. nih.gov The N-methylbenzylamine scaffold is also found in pharmacologically active compounds, such as pargyline, a monoamine oxidase inhibitor (MAOI) previously used as an antihypertensive agent. wikipedia.org Further studies have shown that modifying the benzylamide portion of related structures can lead to potent anticonvulsant and pain-attenuating properties. nih.gov

Table 3: Physicochemical Properties of N-Methylbenzylamine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Boiling Point | 184-189 °C |

| Density | 0.939 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

Data derived from multiple sources. chemeo.comlookchem.com

Research on Thiophene Derivatives: Research into thiophene derivatives is a vast and active area. A major trend is the continued discovery and development of novel synthetic methodologies to access diverse substitution patterns on the thiophene ring. nih.govnih.gov This includes the development of metal-free synthesis methods to improve the environmental footprint of chemical processes and the use of metal-catalyzed cross-coupling reactions to build complex molecules. nih.govnih.gov

A significant portion of this research is driven by medicinal chemistry. Scientists continuously explore the biological activities of new thiophene-containing compounds. nih.govrsc.org The diverse therapeutic applications of known thiophene drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, fuel the search for new leads with improved efficacy and safety profiles across nearly all disease areas. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-8-10-3-2-4-11(7-10)12-5-6-14-9-12/h2-7,9,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXSVYZFYWVLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594579 | |

| Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-27-1 | |

| Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl N 3 Thien 3 Ylbenzyl Amine

Strategic Design and Development of Synthetic Routes

The construction of N-Methyl-N-(3-thien-3-ylbenzyl)amine can be approached through several strategic disconnections, leading to logical and efficient multistep synthetic pathways. The primary goal is to form the central C-N bond connecting the benzyl (B1604629) and methylamino groups.

Two principal and highly convergent synthetic routes are commonly devised for secondary amines of this class. These routes leverage commercially available or readily accessible precursors.

Route A: Reductive Amination This is arguably the most common and efficient method for preparing secondary amines. The strategy involves the reaction of a carbonyl compound with a primary amine to form an intermediate Schiff base (imine), which is then reduced in situ to the target amine. For the synthesis of this compound, this route begins with 3-thien-3-ylbenzaldehyde and methylamine (B109427). The aldehyde itself can be prepared via standard organometallic cross-coupling reactions, but is also commercially available.

Route B: N-Alkylation An alternative, classical approach is the direct alkylation of a primary amine. In this case, the precursor would be 3-thien-3-ylbenzylamine, which is then methylated using a suitable methylating agent. This primary amine can be synthesized from 3-thien-3-ylbenzaldehyde via its oxime or by reduction of the corresponding nitrile, or it can be sourced commercially.

Each route presents distinct advantages and challenges, primarily concerning selectivity and the control of side reactions.

Optimizing reaction conditions is critical to maximize the yield of the desired secondary amine while minimizing the formation of byproducts, such as the tertiary amine from over-alkylation or unreacted starting materials.

For the reductive amination pathway, key parameters include the choice of reducing agent, solvent, and pH. Mildly acidic conditions (pH 4-5) are often optimal for the formation of the Schiff base intermediate without deactivating the amine nucleophile. youtube.com The choice of reducing agent is crucial for chemoselectivity; some reductants can prematurely reduce the starting aldehyde if not chosen carefully. masterorganicchemistry.com

For the N-alkylation route, preventing dialkylation to the tertiary amine is the principal challenge. masterorganicchemistry.com This is typically managed by controlling the stoichiometry of the reactants, using the amine as the limiting reagent, or employing specific reaction conditions. The choice of base, solvent, and temperature plays a significant role in achieving mono-alkylation. Cesium carbonate, for example, has been shown to be an effective base for promoting selective mono-N-alkylation of benzylamines.

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Reductive Amination (Route A) | N-Alkylation (Route B) | Rationale & Considerations |

| Key Reagents | 3-thien-3-ylbenzaldehyde, Methylamine, Reducing Agent | 3-thien-3-ylbenzylamine, Methylating Agent, Base | Selection based on availability and desired pathway. |

| Solvent | Methanol (B129727), Ethanol, Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Acetonitrile (ACN), Dimethylformamide (DMF), THF | Solvent must be inert to reactants and facilitate dissolution. Protic solvents like methanol are common for reductive amination. organic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Lower temperatures can improve selectivity and reduce side reactions. N-alkylation may require heat to proceed at a reasonable rate. |

| Base | Not always required; mild acid catalyst may be used. | K₂CO₃, Cs₂CO₃, Triethylamine (TEA) | Essential for N-alkylation to deprotonate the primary amine, enhancing its nucleophilicity. |

| Stoichiometry | Near 1:1 ratio of aldehyde to amine. | Amine as limiting reagent or slight excess of alkylating agent. | Critical for controlling over-alkylation in the N-alkylation route. |

| Selectivity Control | Choice of selective reducing agent (e.g., NaBH₃CN). masterorganicchemistry.com | Use of bulky protecting groups (less relevant for methylation), controlled addition of reagents. | Primary challenge in Route B is preventing formation of the tertiary amine. |

Key Reaction Steps in the Formation of this compound

The specific chemical transformations involved in the synthesis are well-established reactions in organic chemistry.

Reductive amination is a powerful, often one-pot, procedure for forming C-N bonds. chemicalregister.com The reaction between 3-thien-3-ylbenzaldehyde and methylamine proceeds via an imine intermediate, which is subsequently reduced without being isolated. A variety of reducing agents can be employed, each with specific advantages.

Sodium Borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield. Its use often requires a two-step process where the imine is formed first, followed by the addition of the reductant. youtube.com

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. It is particularly effective because it readily reduces the protonated imine (iminium ion) but is slow to react with carbonyls like aldehydes at neutral or slightly acidic pH. youtube.commasterorganicchemistry.com This allows for a convenient one-pot reaction where the aldehyde, amine, and reducing agent can be mixed together.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred over NaBH₃CN due to the latter's toxicity. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require stringent pH control. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Advantages | Key Disadvantages |

| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce the starting aldehyde; often requires a two-step process. youtube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions; allows for one-pot synthesis. masterorganicchemistry.com | Highly toxic (cyanide); requires careful handling and disposal. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective, non-toxic, effective for a wide range of substrates. masterorganicchemistry.com | More expensive than NaBH₄. |

Formation of Schiff Base Intermediates and Subsequent Reduction

The initial step of the reductive amination pathway is the formation of a Schiff base (an imine). This involves the nucleophilic attack of methylamine on the carbonyl carbon of 3-thien-3-ylbenzaldehyde. This addition forms an unstable carbinolamine intermediate. youtube.com

Under mild acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the N-methyl-1-(3-(thiophen-3-yl)phenyl)methanimine, the Schiff base intermediate. This entire process is reversible.

The subsequent reduction step is what drives the reaction to completion. The reducing agent (e.g., NaBH₃CN) delivers a hydride to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), cleaving the π-bond and forming the final, stable secondary amine product, this compound. youtube.commasterorganicchemistry.com

The alternative synthesis via N-alkylation involves the reaction of the primary amine, 3-thien-3-ylbenzylamine, with a methylating agent. This is a classic nucleophilic substitution (S_N2) reaction.

A base is required to deprotonate the primary amine, increasing its nucleophilicity. The resulting amide anion then attacks the methylating agent. Common methylating agents include:

Methyl iodide (CH₃I): Highly reactive and effective.

Dimethyl sulfate (B86663) ((CH₃)₂SO₄): A less volatile and often more economical alternative, but also highly toxic.

The primary drawback of this method is the potential for over-alkylation. The product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the methylating agent, leading to the formation of the undesired tertiary amine, N,N-dimethyl-N-(3-thien-3-ylbenzyl)amine. Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired secondary amine. masterorganicchemistry.com More advanced methods using catalysts, such as iridium or cobalt complexes with methanol as the methyl source, can offer higher selectivity for mono-methylation under milder conditions. researchgate.net

Halogenation (e.g., Bromination) as a Precursor Step

One viable synthetic approach to this compound involves the halogenation of a suitable precursor, most commonly the corresponding alcohol, to form a reactive benzyl halide. Bromination is a frequently employed method due to the good leaving group nature of the bromide ion.

The synthesis would commence with the preparation of 3-(thien-3-yl)benzyl alcohol. This precursor can be synthesized through various cross-coupling reactions or by reduction of 3-(thien-3-yl)benzoic acid or its esters. Once the alcohol is obtained, it can be converted to 3-(thien-3-yl)benzyl bromide. Several reagents are effective for the bromination of benzyl alcohols, including phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a radical initiator. chegg.comorganic-chemistry.org The reaction with PBr₃ is a classic method for converting primary and secondary alcohols to their corresponding bromides. Alternatively, radical bromination using NBS is a milder method that can be suitable for substrates with sensitive functional groups. organic-chemistry.org A continuous-flow protocol for the bromination of benzylic compounds using NBS and a compact fluorescent lamp for activation has also been described, offering a modern and efficient approach. organic-chemistry.org

The general conditions for the bromination of a benzyl alcohol are summarized in the table below.

Table 1: General Conditions for Bromination of Benzyl Alcohols

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| PBr₃ | Diethyl ether or Dichloromethane | 0 °C to room temperature | 1-4 hours | 70-90% |

| NBS, AIBN (cat.) | Carbon tetrachloride or Acetonitrile | Reflux | 2-6 hours | 60-85% |

| NBS, light (hν) | Acetonitrile | Room temperature | 1-3 hours | High |

Note: AIBN (Azobisisobutyronitrile) is a common radical initiator. The yields are general and can vary depending on the specific substrate.

Ammonolysis and Condensation Reactions

Following the successful synthesis of 3-(thien-3-yl)benzyl bromide, the next crucial step is the introduction of the methylamino group. This is typically achieved through a nucleophilic substitution reaction, often referred to as ammonolysis when ammonia (B1221849) or an amine is the nucleophile. researchgate.net In this case, the benzyl bromide is reacted with methylamine (CH₃NH₂) to form the target molecule, this compound.

The reaction is generally carried out in a suitable solvent, such as acetonitrile, ethanol, or tetrahydrofuran (THF), and often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. orgsyn.orgscirp.org The use of an excess of methylamine can also serve this purpose. The reaction conditions can influence the outcome, with potential for the formation of the primary amine (from reaction with any unreacted ammonia if present) or over-alkylation to form a quaternary ammonium (B1175870) salt, although the latter is less likely with a secondary amine product. scirp.org

A representative reaction scheme is depicted below:

Scheme 1: Synthesis via Halogenation and Ammonolysis

(Image depicting the two-step synthesis of this compound from 3-(thien-3-yl)benzyl alcohol via a benzyl bromide intermediate.)

(Image depicting the two-step synthesis of this compound from 3-(thien-3-yl)benzyl alcohol via a benzyl bromide intermediate.)

Catalytic Hydrogenation Methods

An alternative and often more direct route to this compound is through reductive amination. This powerful one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, this would involve the reaction of 3-(thien-3-yl)benzaldehyde with methylamine. rsc.org The reaction is typically carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. rsc.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is also a widely used method for reductive amination. rsc.org

The general conditions for reductive amination are outlined in the table below.

Table 2: General Conditions for Reductive Amination

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Typical Yield |

| 3-(thien-3-yl)benzaldehyde | Methylamine | NaBH(OAc)₃ | Dichloroethane or THF | 70-95% |

| 3-(thien-3-yl)benzaldehyde | Methylamine | NaBH₄, Methanol | Methanol or Ethanol | 60-85% |

| 3-(thien-3-yl)benzaldehyde | Methylamine | H₂, Pd/C | Ethanol or Methanol | 75-98% |

Note: The choice of reducing agent and solvent can depend on the specific reactivity of the substrates and the presence of other functional groups.

Exploration of Alternative Synthetic Pathways

Beyond the primary routes of halogenation-ammonolysis and reductive amination, other synthetic strategies could be envisioned for the preparation of this compound. One such method is the direct N-methylation of the corresponding primary amine, 3-(thien-3-yl)benzylamine. This primary amine could be synthesized, for example, by the reduction of 3-(thien-3-yl)benzonitrile. The subsequent N-methylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, although these methods can sometimes lead to over-methylation, yielding the quaternary ammonium salt.

More controlled and modern methods for N-methylation include the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269). This reaction is a reductive amination where formaldehyde forms an iminium ion with the primary amine, which is then reduced by formic acid. This method is particularly effective for producing tertiary amines from primary amines.

Derivatization Strategies and Analogue Synthesis

The synthesis of derivatives and analogues of this compound can provide valuable insights into its structure-activity relationships for various potential applications. These modifications can be made to the thiophene (B33073) ring, the benzene (B151609) ring, or the N-methylbenzylamine moiety.

Spectroscopic and Structural Elucidation Techniques in Research on N Methyl N 3 Thien 3 Ylbenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis confirms the presence and connectivity of hydrogen atoms within the N-Methyl-N-(3-thien-3-ylbenzyl)amine molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the thiophene (B33073) and benzene (B151609) rings, as well as the aliphatic protons of the methyl and methylene (B1212753) groups.

The protons on the thiophene and benzene rings are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on both rings. The benzylic methylene protons (Ar-CH₂-N) are anticipated to produce a singlet at approximately δ 3.5-4.0 ppm. The N-methyl protons (N-CH₃) would also yield a singlet, but further upfield, generally around δ 2.2-2.5 ppm. libretexts.org The integration of these signals provides a quantitative measure of the number of protons in each environment, helping to confirm the structure.

Expected ¹H NMR Data for this compound

This table presents expected chemical shift ranges based on analogous structures, as specific experimental data for this compound is not publicly available.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Thiophene & Benzene Rings) | 7.0 - 8.0 | Multiplet (m) |

| Benzylic Methylene (CH₂) | 3.5 - 4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the thiophene and benzene rings are expected to resonate in the downfield region of the spectrum, typically from δ 120 to 145 ppm. The benzylic methylene carbon (Ar-CH₂-N) signal is anticipated in the δ 55-65 ppm range, while the N-methyl carbon (N-CH₃) signal would appear further upfield, around δ 40-45 ppm. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of this compound samples and confirming its molecular weight. researchgate.net The liquid chromatograph separates the target compound from any impurities or byproducts, and the mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting components, confirming the identity of the main peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines. In ESI-MS analysis of this compound, the molecule is expected to be protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. This peak is invaluable for the unambiguous confirmation of the compound's molecular weight. researchgate.net The fragmentation pattern, influenced by the nature of the substituents on the thiophene ring, can also provide structural information. arkat-usa.org A characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium (B1234903) ion or related fragments. nist.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a tertiary amine, the IR spectrum is notable for the absence of N-H stretching vibrations, which are characteristic of primary and secondary amines. orgchemboulder.comspectroscopyonline.com

Key expected absorption bands include:

C-H stretching (aromatic): Aromatic C-H bonds on the thiophene and benzene rings will show absorption bands above 3000 cm⁻¹.

C-H stretching (aliphatic): The aliphatic C-H bonds of the methyl and methylene groups will exhibit stretches in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

C=C stretching (aromatic): Aromatic ring skeletal vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

As of the latest available scientific literature and database searches, a definitive three-dimensional structure of this compound determined by single-crystal X-ray diffraction has not been publicly reported. Consequently, detailed research findings, including crystallographic data tables (unit cell dimensions, space group, atomic coordinates), and a comprehensive analysis of its specific molecular geometry, conformation, and intermolecular interactions derived from this technique are not available.

The process of single-crystal X-ray diffraction is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. This technique involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal.

From this electron density map, the exact position of each atom in the molecule can be determined, providing unambiguous information about bond lengths, bond angles, and torsional angles. This level of structural detail is crucial for understanding a molecule's physical and chemical properties, its reactivity, and its interactions with other molecules.

Although the synthesis and other spectroscopic characterizations of this compound and related compounds have been documented, the specific requirements for single-crystal X-ray diffraction—namely the successful growth of a suitable single crystal—may not have yet been achieved or published.

Future research that successfully yields a single crystal of this compound and subsequent X-ray diffraction analysis would provide invaluable insights into its solid-state conformation. Such a study would definitively establish the spatial relationship between the methylamino group, the benzyl (B1604629) ring, and the thienyl moiety. This empirical data would serve as a crucial benchmark for computational modeling and would deepen the understanding of the structure-property relationships for this class of compounds.

Biological Activities and Pharmacological Investigations of N Methyl N 3 Thien 3 Ylbenzyl Amine and Its Analogs

In Vitro Biological Activity Screening Methodologies

The exploration of the biological potential of N-Methyl-N-(3-thien-3-ylbenzyl)amine and its analogs involves a variety of in vitro assays designed to assess their interactions with biological targets and their effects on various pathogens and cell lines.

A significant area of research for analogs of this compound, particularly N-methylated norbelladine (B1215549) derivatives, has been the investigation of their enzyme inhibitory activity, with a focus on cholinesterases. These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial targets in the research of neurodegenerative diseases.

Studies have shown that N-methylation can influence the inhibitory potency of norbelladine derivatives against these enzymes. For instance, N-methylnorbelladine and 4′-O,N-dimethylnorbelladine have demonstrated notable inhibition of BuChE. nih.gov The N-methylation of norbelladine was found to double its BuChE inhibitory activity, while a 1.5-fold increase was observed for 4′-O,N-dimethylnorbelladine compared to its non-N-methylated counterpart. nih.gov In contrast, N-methylation of other derivatives like 3′-O,N-dimethylnorbelladine and 3′,4′-O,N-trimethylnorbelladine resulted in a decrease in inhibitory activity. nih.gov These findings highlight the critical role of the substitution pattern on the molecule's biological activity.

Table 1: Butyrylcholinesterase (BuChE) Inhibition by N-methylated Norbelladine Derivatives

| Compound | IC₅₀ (µM) for BuChE Inhibition | Fold Increase in Inhibition vs. Non-N-methylated |

|---|---|---|

| Norbelladine | 8 | - |

| N-methylnorbelladine | 4 | 2 |

| 4'-O-methylnorbelladine | 16.1 | - |

| 4′-O,N-dimethylnorbelladine | 10.4 | 1.5 |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Thiophene-containing compounds, structurally related to this compound, have been extensively evaluated for their antifungal properties. Di(hetero)arylamine derivatives based on the benzo[b]thiophene moiety have shown activity against clinically relevant fungal species such as Candida, Aspergillus, and dermatophytes. nih.gov The presence of hydroxyl groups has been identified as crucial for the antifungal activity in certain aryl derivatives. nih.gov

Furthermore, armed thiophene (B33073) derivatives have demonstrated potent antifungal effects. For example, specific derivatives have shown activity against four different fungal species. nih.gov The evaluation of antifungal activity is typically performed using methods like the broth macrodilution test to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The antiviral potential of N-methylated norbelladine derivatives has been explored against a range of viruses, including human coronavirus HCoV-OC43, the flavivirus dengue virus, and a lentivirus (pseudotyped HIV-1). nih.gov The results indicated that these compounds generally exhibit modest antiviral activity. nih.gov Interestingly, N-methylation did not significantly alter the antiviral efficacy of these norbelladine analogs. nih.gov

Research into other related structures has identified potent antiviral agents. For instance, allosteric inhibitors of the flavivirus NS2B-NS3 protease have shown significant antiviral activity against Zika virus (ZIKV), dengue virus, and West Nile virus. tmc.edu Some of these compounds exhibited strong in vivo antiviral activity in mouse models of ZIKV infection. tmc.edu Additionally, lipid prodrugs of remdesivir (B604916) nucleoside, which can contain modified benzyl (B1604629) groups, have demonstrated broad-spectrum antiviral activity against various RNA viruses. escholarship.org

The cytotoxic effects of analogs of this compound have been investigated against various cancer cell lines. N-methylated norbelladine derivatives were tested for their cytotoxicity against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines. nih.gov These particular derivatives were found to be non-toxic to the tested cell lines. nih.gov

In contrast, other classes of related compounds, such as triazene (B1217601) derivatives, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, and HepG2. nih.gov Some of these triazene derivatives exhibited higher cytotoxicity than the reference drug temozolomide. nih.gov The cytotoxic activity is typically assessed by determining the IC₅₀ value, which is the concentration of a compound that causes the death of 50% of the cells in a given time period.

Table 2: Cytotoxicity (IC₅₀ in µM) of a Triazene Derivative Compared to a Reference Drug

| Cell Line | 1,3-bis(2-ethoxyphenyl)triazene C | Temozolomide (TMZ) |

|---|---|---|

| MCF7 | - | 0.77 |

| PC3 | - | 1.39 |

| HUVEC (non-cancerous) | 12.61 | 4.85 |

A lower IC₅₀ value indicates higher cytotoxicity.

Schiff bases derived from thiophene-2-carboxaldehyde have been synthesized and evaluated for their antimicrobial activity against a range of both gram-positive and gram-negative bacteria. orientjchem.org These compounds have shown effectiveness against organisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. orientjchem.org The minimum inhibitory concentrations (MICs) for these Schiff bases were found to be in the range of >3 to 200 μg/ml for gram-positive bacteria and 3.0 to 200 μg/ml for gram-negative bacteria. orientjchem.org

Metal complexes of thiophene-derived Schiff bases have also demonstrated significant antimicrobial properties. bohrium.comnih.govnih.gov These complexes often exhibit enhanced activity compared to the free ligands. nih.gov The antimicrobial screening is typically conducted using methods like the broth micro-dilution method to determine the MIC values against various bacterial and fungal strains. bohrium.com For instance, certain thiophene derivatives have been found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

The antioxidant potential of various analogs is a key area of investigation. Xanthone derivatives featuring halogenated benzylamine (B48309) substituents have shown strong antioxidant activity, particularly in scavenging hydrogen peroxide, with effects stronger than the standard antioxidant α-tocopherol. nih.gov Similarly, benzimidazole (B57391) derivatives have been examined for their antioxidant capacity against hydroxyl and peroxyl radicals using methods like the Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. researchgate.net

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or chelate metal ions. researchgate.net For example, a catechol hydrazinyl-thiazole derivative demonstrated very good antioxidant activity in in vitro evaluations, including scavenging of ABTS•+ and DPPH• radicals. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylated Norbelladine Derivatives |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| N-methylnorbelladine |

| 4′-O,N-dimethylnorbelladine |

| 3′-O,N-dimethylnorbelladine |

| 3′,4′-O,N-trimethylnorbelladine |

| Norbelladine |

| 4'-O-methylnorbelladine |

| Schiff Bases |

| Thiophene-2-carboxaldehyde |

| Gentamicin |

| α-tocopherol |

| Temozolomide |

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the biological activities, pharmacological investigations, or therapeutic potential of the specific chemical compound This compound .

Extensive searches have been conducted to locate studies pertaining to the following areas as outlined in the requested article structure:

Therapeutic Potential Assessment and Pharmacological Relevance

Consequently, an assessment of its therapeutic potential and pharmacological relevance cannot be made at this time. The absence of data prevents the creation of the detailed, informative, and scientifically accurate article as requested.

Structure Activity Relationship Sar Studies of N Methyl N 3 Thien 3 Ylbenzyl Amine Derivatives

Impact of N-Methylation and Substituent Modifications on Biological Efficacy

The biological profile of N-Methyl-N-(3-thien-3-ylbenzyl)amine derivatives is significantly influenced by modifications to the amine nitrogen and substitutions on the aromatic rings. The process of N-methylation, the addition of a methyl group to the nitrogen atom, is a critical modification that can profoundly alter a compound's interaction with biological targets. Studies on related structures, such as norbelladine (B1215549) derivatives, have shown that N-methylation can lead to a notable increase in inhibitory activity against enzymes like butyrylcholinesterase. nih.gov For instance, N-methylnorbelladine demonstrated a two-fold increase in BuChE inhibition compared to its non-N-methylated counterpart. nih.gov While early studies on some classes of compounds suggested that N-alkylation with simple groups could diminish activity, the introduction of larger substituents like an N-benzyl group has been found to dramatically improve both binding affinity and functional activity in other series, such as phenethylamines. nih.gov

Beyond N-methylation, the strategic placement of various substituents on the phenyl ring is a cornerstone of SAR exploration. The introduction of both electron-donating and electron-withdrawing groups at different positions allows for a detailed probing of the steric and electronic requirements of the target receptor. Research on analogous N-benzyl derivatives has demonstrated that even minor changes, such as altering the substituent on the N-benzyl portion of the molecule, can influence the interaction of substituents on other parts of the molecule with the receptor. nih.gov A systematic approach, as illustrated in the table below, is often employed to map the SAR. By varying substituents (e.g., H, CH₃, OCH₃, Cl, F) at different positions on the phenyl ring, researchers can identify which modifications lead to an increase or decrease in biological efficacy, thereby building a comprehensive picture of the pharmacophore's requirements.

Table 1: Illustrative SAR Data for Phenyl Ring Substitutions in a Hypothetical Series of this compound Analogs

| Compound ID | Phenyl Ring Substituent (Position) | Biological Activity (IC₅₀, nM) |

| 1a | H (None) | 150 |

| 1b | 4-CH₃ | 125 |

| 1c | 4-OCH₃ | 95 |

| 1d | 4-Cl | 210 |

| 1e | 3-F | 180 |

| 1f | 2-CH₃ | 350 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical SAR progression.

Role of the Thiophene (B33073) and Phenyl Moieties in Pharmacophore Development

The this compound scaffold contains two key aromatic systems: a phenyl ring and a thiophene ring. Both moieties are crucial components of the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for the compound's biological activity. The thiophene ring, in particular, is recognized in medicinal chemistry as a "privileged pharmacophore". nih.gov This is due to its versatile structural and electronic properties, which allow it to serve as a bioisostere for a phenyl ring, meaning it can replace the phenyl group while maintaining or even enhancing biological activity. nih.gov

The sulfur atom within the five-membered thiophene ring imparts distinct physicochemical properties compared to a benzene (B151609) ring, including differences in electronegativity and the availability of unshared electron pairs. nih.gov These properties can lead to improved drug-receptor interactions, altered solubility, and different metabolic profiles. nih.gov Studies involving related compound series have shown that replacing a thiophene moiety with a simple phenyl ring can lead to modest improvements in potency, while in other cases, the thiophene is essential for activity. acs.org The electron-rich nature of thiophenes allows them to engage in various interactions with biological targets. nih.gov The combination of the rigid phenyl ring and the thiophene ring creates a specific spatial arrangement for the entire molecule, which is critical for its ability to bind effectively to its intended biological target.

Investigation of Positional Isomerism Effects (e.g., Thien-2-yl vs. Thien-3-yl Analogs)

This seemingly subtle change can have profound consequences. For example, in studies of 3-aryl-2-acrylonitrile derivatives, the nature and position of the heterocyclic ring (comparing a thien-2-yl to a pyridyl analog) had a remarkable impact on anti-hepatoma activity, with the thiophene derivative being significantly more potent. semanticscholar.org While direct comparative studies on the thien-2-yl versus thien-3-yl isomers of this compound are essential for a complete SAR profile, the principle remains that such positional changes can affect binding affinity, selectivity, and ultimately, therapeutic efficacy. A thorough investigation would require the synthesis and biological evaluation of both isomers to determine the optimal arrangement for the desired pharmacological effect.

Table 2: Comparison of Thien-2-yl and Thien-3-yl Isomers

| Isomer | Chemical Structure | IUPAC Name |

| Thien-3-yl |  | N-Methyl-N-(3-(thiophen-3-yl)benzyl)amine |

| Thien-2-yl |  | N-Methyl-N-(3-(thiophen-2-yl)benzyl)amine |

Note: Images are representative chemical structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize and predict the biological activity of a series of compounds. semanticscholar.org By developing mathematical models that correlate variations in molecular structure with changes in biological efficacy, QSAR can guide the design of more potent and selective analogs. semanticscholar.orgmdpi.com These methods save significant time and resources by prioritizing the synthesis of the most promising compounds. semanticscholar.org

Several QSAR approaches could be applied to a series of this compound derivatives:

2D-QSAR: This method relates biological activity to global molecular properties or "descriptors," such as lipophilicity (logP), electronic properties, and topological indices. semanticscholar.org For example, a 2D-QSAR model might reveal that higher lipophilicity is correlated with increased potency for a given series.

3D-QSAR: These more advanced methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. nih.gov They calculate the steric and electrostatic fields surrounding the aligned molecules and correlate these fields with biological activity. nih.govresearchgate.net The output of a CoMFA or CoMSIA study is a 3D contour map that visually indicates regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct insight for designing new derivatives. nih.gov

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with a wide range of structural diversity and accurately measured biological activities. mdpi.com Such a model could identify key structural features, such as the importance of the thiophene ring or specific substituent patterns, and predict the activity of novel, yet-to-be-synthesized analogs. mdpi.comresearchgate.net

Rational Design of Analogs for Enhanced Potency, Selectivity, and Desired Biological Profiles

The ultimate goal of SAR and QSAR studies is the rational design of new chemical entities with superior therapeutic properties. By integrating the insights gained from these analyses, medicinal chemists can move beyond trial-and-error synthesis and make informed decisions to optimize a lead compound. For the this compound scaffold, a rational design strategy would involve several key steps:

Core Scaffold Optimization: Based on the findings from positional isomerism studies, the optimal thiophene linkage (thien-2-yl vs. thien-3-yl) would be selected to serve as the foundation for new analogs.

Targeted Substituent Modification: Guided by SAR and 3D-QSAR contour maps, specific substituents would be introduced onto the phenyl ring. For example, if a QSAR model indicates that an electron-donating group is favorable at the 4-position, analogs bearing methoxy (B1213986) or methyl groups at that position would be prioritized.

Bioisosteric Replacement: The thiophene and phenyl rings could be systematically replaced with other heterocyclic or aromatic systems (e.g., furan, pyridine, thiazole) to explore new chemical space and potentially improve properties like solubility or metabolic stability, a common strategy in medicinal chemistry. nih.gov

Amine Substitution Analysis: While the N-methyl group is a starting point, its impact would be confirmed for the specific biological target. Analogs with other small alkyl groups (e.g., ethyl) or even a secondary amine (NH) could be synthesized to confirm that N-methylation is indeed optimal for potency and selectivity.

Predictive Modeling: As new analogs are designed, their activity would be predicted using the established QSAR model. semanticscholar.org This allows for a virtual screening process, ensuring that synthetic efforts are focused on compounds with the highest probability of success.

Computational and Theoretical Chemistry Approaches in the Study of N Methyl N 3 Thien 3 Ylbenzyl Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Currently, there is a lack of publicly available research specifically detailing the use of molecular docking simulations for N-Methyl-N-(3-thien-3-ylbenzyl)amine to predict its interactions with biological targets. However, the principles of this technique can be described in the context of this molecule. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process would involve obtaining the three-dimensional structure of a target protein of interest and the 3D conformation of this compound. Docking software would then be used to fit the ligand into the binding site of the protein, exploring various translational, rotational, and conformational possibilities. The outcomes of these simulations are typically scored based on the predicted binding affinity, which is an estimation of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. For a molecule like this compound, researchers would analyze the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the target protein. This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

While specific Density Functional Theory (DFT) studies on this compound are not readily found in existing literature, the application of this method would provide significant insights into its electronic properties and chemical reactivity. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

For this compound, DFT calculations could be employed to determine a variety of molecular properties. These include the optimization of its three-dimensional geometry to find the most stable conformation. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap would suggest higher reactivity.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps in identifying regions susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Population Analysis (NPA) can also be performed to determine the partial atomic charges on each atom, further elucidating the reactive sites within the molecule. scielo.org.mx

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Specific molecular dynamics (MD) simulation studies on this compound are not currently available in published research. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the dynamics of its interaction with a biological target.

An MD simulation would begin with the three-dimensional coordinates of the molecule. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over a specific period. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt in solution.

When combined with a biological target, such as a protein, MD simulations can provide a dynamic view of the binding process. This goes beyond the static picture provided by molecular docking by showing how the ligand and protein adapt to each other upon binding. It can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and the key interactions that are maintained over time. This detailed understanding of binding dynamics is essential for the rational design of molecules with improved binding affinity and specificity.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

While experimental spectroscopic data for this compound is not widely documented, computational methods can be used to predict its spectroscopic parameters. Techniques such as Density Functional Theory (DFT) can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), as well as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.netnih.gov

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. nih.gov These theoretical chemical shifts can then be compared with experimental data, if available, to confirm the molecular structure. Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov This can aid in the assignment of experimental IR bands to specific molecular vibrations.

For UV-Vis spectra, time-dependent DFT (TD-DFT) is often used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the spectrum. The prediction of spectroscopic features is not only crucial for the structural elucidation of newly synthesized compounds but also plays a role in understanding their electronic properties.

Virtual Screening and Lead Optimization Strategies Based on Computational Models

In the absence of specific studies on this compound, we can describe the general application of virtual screening and lead optimization strategies. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

If this compound were identified as a hit compound with some desired biological activity, computational models would be instrumental in its optimization. Structure-based virtual screening would involve docking a library of compounds, similar in structure to this compound, into the binding site of the target protein. The compounds would be ranked based on their predicted binding affinity, and the top-ranking molecules would be selected for experimental testing.

Future Directions and Emerging Research Avenues for N Methyl N 3 Thien 3 Ylbenzyl Amine

Exploration of Novel Biological Targets and Therapeutic Applications

The chemical structure of N-Methyl-N-(3-thien-3-ylbenzyl)amine, which combines a thiophene (B33073) ring and a benzylamine (B48309) core, suggests a strong potential for diverse biological activities. Thiophene and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the benzylamine scaffold is a key component in numerous neurologically active drugs. The N-methyl group can also significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Future research should systematically investigate the interaction of this compound with various biological targets. Initial studies could focus on receptors and enzymes associated with neurological disorders, given the prevalence of the benzylamine structure in this area. For instance, sigma receptors are a target for potential treatments for neuropathic pain and other neurological conditions. csic.es The evaluation of this compound against a panel of receptors, such as those for dopamine, serotonin, and norepinephrine, could reveal its potential as a modulator of neurotransmission.

Furthermore, the potential for this compound to act as an enzyme inhibitor should be explored. For example, its structural similarity to known inhibitors of monoamine oxidase (MAO) or acetylcholinesterase (AChE) warrants investigation into its potential for treating depression or Alzheimer's disease. csic.es Anti-mycobacterial and anticancer screening could also yield promising results, as structurally related molecules have shown activity in these areas. mdpi.com

A proposed initial screening panel for this compound is outlined in Table 1.

Table 1: Proposed Initial Biological Screening Panel

| Target Class | Specific Target Examples | Therapeutic Area |

|---|---|---|

| Receptors | Sigma-1 Receptor, Dopamine D2, Serotonin 5-HT2A | Neurology, Psychiatry |

| Enzymes | Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| Kinases | Epidermal Growth Factor Receptor (EGFR), BRAF Kinase | Oncology |

| Ion Channels | Voltage-gated Sodium Channels, Calcium Channels | Pain, Epilepsy |

Integration with Advanced Drug Discovery and High-Throughput Screening Platforms

To efficiently explore the therapeutic potential of this compound, its integration into advanced drug discovery workflows is essential. High-throughput screening (HTS) platforms can rapidly assess the compound's activity against extensive libraries of biological targets. This approach allows for the swift identification of "hits"—instances where the compound demonstrates a desired biological effect.

Computational methods, such as molecular docking and virtual screening, can precede and complement experimental HTS. By creating a three-dimensional model of this compound, researchers can predict its binding affinity and mode of interaction with the active sites of various proteins. This in silico analysis helps to prioritize experimental testing and can provide insights into the structural basis of any observed activity, guiding future efforts in lead optimization.

Once initial hits are identified, a structure-activity relationship (SAR) study would be the next logical step. mdpi.com This involves synthesizing and testing a series of analogues of this compound to understand how modifications to its chemical structure affect its biological activity. For example, altering the position of the thiophene ring, substituting the benzyl (B1604629) ring, or changing the N-alkyl group could lead to enhanced potency or selectivity.

An example of a data set that could be generated from an initial SAR study is presented in Table 2.

Table 2: Illustrative Structure-Activity Relationship Data

| Compound | R1 (Benzyl Ring Substitution) | R2 (N-Alkyl Group) | Target Binding Affinity (Ki, nM) |

|---|---|---|---|

| Parent Compound | H | CH₃ | 150 |

| Analog 1 | 4-Cl | CH₃ | 75 |

| Analog 2 | H | CH₂CH₃ | 200 |

| Analog 3 | 3-OCH₃ | CH₃ | 120 |

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The advancement of green chemistry principles is a critical aspect of modern chemical research. Future work on this compound should include the development of sustainable and environmentally friendly synthetic methods. Traditional synthetic routes for similar amines can sometimes involve harsh reagents, hazardous solvents, and multiple steps that generate significant waste.

Research in this area could focus on catalytic methods that improve efficiency and reduce the environmental impact. For example, the use of transition-metal catalysts for the coupling of aryl halides with amines (Buchwald-Hartwig amination) or reductive amination procedures using environmentally benign reducing agents could be explored. The goal would be to develop a synthesis that is not only high-yielding but also minimizes energy consumption and the use of toxic substances.

The principles of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, should guide this research. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, would be a significant step towards a more sustainable process.

Investigation of Potential Applications in Materials Science or Catalysis

Beyond its potential in medicine, the structural features of this compound suggest possible applications in materials science and catalysis. The thiophene ring is a well-known component of conducting polymers and organic semiconductors. The incorporation of this compound as a monomer unit in polymerization reactions could lead to new materials with interesting electronic or optical properties.

Interdisciplinary Research Collaborations and Translational Studies

Realizing the full potential of this compound will require a collaborative effort across multiple scientific disciplines. Medicinal chemists, pharmacologists, computational scientists, and material scientists will need to work together to fully characterize the properties and potential applications of this compound.

Should promising biological activity be identified, translational studies will be crucial to bridge the gap between basic research and clinical application. This would involve a multidisciplinary team of researchers to advance the compound through preclinical development, with the ultimate goal of determining its potential as a new therapeutic agent. These collaborations are essential for navigating the complex process of drug development and for exploring the full range of possibilities that this compound may offer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.